molecular formula C9H8NNaO4 B13781393 Sodium 2-[(carboxymethyl)amino]benzoate CAS No. 67990-19-6

Sodium 2-[(carboxymethyl)amino]benzoate

Cat. No.: B13781393
CAS No.: 67990-19-6
M. Wt: 217.15 g/mol
InChI Key: UYPADPVSXQKVIR-UHFFFAOYSA-M
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Description

Contextualization within Benzoate (B1203000) and Amino Acid Derivative Chemistry

Sodium 2-[(carboxymethyl)amino]benzoate is a compound that lies at the intersection of two major classes of organic molecules: benzoates and amino acid derivatives. Benzoates, the salts and esters of benzoic acid, are widely recognized for their applications as preservatives in the food and cosmetic industries. wikipedia.org Their chemical reactivity is largely dictated by the aromatic ring and the carboxyl group, which can undergo a variety of substitution and modification reactions. wikipedia.org

On the other hand, amino acids are the fundamental building blocks of proteins and are characterized by the presence of both an amine and a carboxylic acid functional group. This dual functionality imparts amphoteric properties, allowing them to react as both acids and bases. wikipedia.org The derivatization of amino acids is a cornerstone of medicinal chemistry, leading to the development of a vast array of therapeutic agents. nih.gov

This compound can be considered a derivative of anthranilic acid (2-aminobenzoic acid), which is itself an amino acid, though not one of the 20 proteinogenic amino acids. wikipedia.org The introduction of a carboxymethyl group (-CH2COOH) onto the nitrogen atom of anthranilic acid creates a more complex molecule with additional acidic and chelating properties. This modification can significantly influence the compound's physical, chemical, and biological characteristics.

Structural Classification and Unique Features of this compound

From a structural standpoint, this compound is an N-substituted derivative of anthranilic acid. The molecule possesses a benzene (B151609) ring with two adjacent substituents: a carboxylate group (-COO⁻Na⁺) and a secondary amine bearing a carboxymethyl group (-NHCH₂COOH). This arrangement of functional groups gives rise to several unique features.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈NNaO₄ chemspider.com
Average Mass 217.156 Da chemspider.com
Monoisotopic Mass 217.03510 g/mol chemspider.com

Note: This data is based on the chemical formula and has been computationally derived or obtained from chemical databases.

Current Landscape of Academic Research on Related Compounds and Emerging Trends

Research on anthranilic acid and its derivatives is a vibrant area of chemical science, with a significant focus on their applications in medicinal chemistry. nih.govdntb.gov.ua A major trend in this field is the synthesis of novel derivatives with potential therapeutic activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govijpsjournal.com The substitution on the anthranilic acid scaffold allows for the creation of large compound libraries for structure-activity relationship (SAR) studies, which are crucial for drug discovery. nih.gov

While research specifically on carboxymethylated aminobenzoates is less extensive, the broader field of carboxymethyl cellulose (B213188) (CMC) and other carboxymethylated polymers has seen significant advancements. nih.govresearchgate.net These studies often focus on the synthesis, characterization, and application of these materials in areas such as drug delivery, food technology, and wastewater treatment. nih.govcsu.edu.au The introduction of the carboxymethyl group is known to enhance water solubility and provide sites for further functionalization.

An emerging trend is the use of anthranilic acid derivatives in the development of metal complexes. The ability of these molecules to chelate metal ions has led to the investigation of their catalytic and antipathogenic properties. nih.gov Given the chelating potential of the two carboxyl groups and the nitrogen atom in this compound, this represents a promising avenue for future research.

Significance of Systematic Investigation of this compound

The systematic investigation of this compound is significant for several reasons. Firstly, as a relatively understudied compound, a thorough characterization of its physicochemical properties would contribute to the fundamental knowledge of carboxymethylated aminobenzoates. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and, ideally, a single-crystal X-ray diffraction study to elucidate its precise three-dimensional structure and intermolecular interactions.

Secondly, given the wide range of biological activities exhibited by other anthranilic acid derivatives, a systematic screening of this compound for various therapeutic applications is warranted. nih.gov Its structural features, including the presence of multiple potential binding sites, suggest that it could interact with biological targets in novel ways.

Finally, the synthesis and characterization of this compound can serve as a model for the development of other advanced carboxymethylated aminobenzoates with tailored properties. By understanding the structure-property relationships in this molecule, researchers can design and synthesize new derivatives with enhanced performance for specific applications in fields ranging from pharmaceuticals to materials science. The historical use of N-carboxymethyl anthranilic acid in the synthesis of indigo (B80030) dye further underscores the potential of this class of compounds as versatile chemical intermediates. ijpsjournal.com

Properties

CAS No.

67990-19-6

Molecular Formula

C9H8NNaO4

Molecular Weight

217.15 g/mol

IUPAC Name

sodium;2-(carboxymethylamino)benzoate

InChI

InChI=1S/C9H9NO4.Na/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1

InChI Key

UYPADPVSXQKVIR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NCC(=O)O.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 2 Carboxymethyl Amino Benzoate

Strategies for Carbon-Nitrogen Bond Formation in Benzoate (B1203000) Frameworks

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) provides a direct pathway for forming the C-N bond. This approach typically involves the reaction of an amine with an aryl halide that is "activated" by the presence of electron-withdrawing groups on the aromatic ring. nih.govyoutube.com In the context of synthesizing an N-phenylanthranilic acid precursor, this involves reacting an aminobenzoic acid derivative with an activated aryl halide or, more commonly, reacting a halogenated benzoic acid with an amine.

A prominent example is the Ullmann condensation (also known as the Ullmann-Goldberg reaction), which facilitates the coupling of an aryl halide with an amine in the presence of a copper catalyst. tandfonline.com For instance, the synthesis of N-phenylanthranilic acid can be effectively carried out by the condensation of o-chlorobenzoic acid and aniline (B41778). tandfonline.com This reaction is traditionally performed at high temperatures, but advancements have led to milder conditions. acs.org The mechanism involves the copper catalyst facilitating the nucleophilic attack of the amine on the aryl halide. The choice of solvent and base is critical; for example, using water as a solvent with potassium carbonate as the base has been shown to produce N-phenylanthranilic acid in good yields. tandfonline.com

Condensation Reactions with Aminobenzoic Acid Precursors

An alternative and widely used strategy involves the direct N-arylation of aminobenzoic acid precursors, such as anthranilic acid. orgsyn.orgcore.ac.uk These condensation reactions are predominantly catalyzed by transition metals, with copper and palladium being the most prevalent.

Copper-Catalyzed Systems: The copper-catalyzed Ullmann condensation remains a straightforward and cost-effective method for N-arylation. acs.org The reaction couples anthranilic acid with an aryl halide (e.g., bromobenzene) using a copper source, which can be copper powder, copper(I) iodide (CuI), or copper(I) oxide. tandfonline.comorgsyn.org The efficiency of these systems can be enhanced by the use of ligands, such as simple diamines, which can lead to higher yields under milder conditions. acs.org

Palladium-Catalyzed Systems: In recent decades, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile alternatives. nih.govnih.gov These systems offer several advantages, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. nih.govresearchgate.net The catalytic cycle involves a palladium complex with specialized phosphine (B1218219) ligands (e.g., BrettPhos, Xantphos) that facilitates the oxidative addition of the aryl halide, followed by coordination of the amine and reductive elimination to form the C-N bond and regenerate the catalyst. nih.govresearchgate.netresearchgate.net

Comparison of Catalyst Systems for N-Arylation of Aminophenols nih.gov
Catalyst SystemMetalTypical LigandSelectivityKey Advantage
Copper-BasedCuPicolinic acid, CyDMEDAO-ArylationCost-effective
Palladium-BasedPdBrettPhosN-ArylationHigh selectivity and functional group tolerance

Introduction of the Carboxymethyl Moiety

Following the successful formation of the N-arylaminobenzoate intermediate, the next critical stage is the attachment of the carboxymethyl group (–CH₂COOH) to the secondary amine nitrogen.

Alkylation Reactions with Halogenated Acetic Acid Derivatives

The most direct method for introducing the carboxymethyl group is through N-alkylation using a halogenated acetic acid derivative. This reaction is analogous to the Williamson ether synthesis. The secondary amine of the N-phenylanthranilic acid intermediate is first deprotonated with a suitable base to form a more nucleophilic amide anion. This anion then reacts with an alkylating agent like sodium chloroacetate (B1199739) or an ester such as ethyl chloroacetate.

The process of carboxymethylation using sodium monochloroacetate (SMCA) in the presence of a base like sodium hydroxide (B78521) is well-established in industrial chemistry, particularly in the synthesis of carboxymethyl cellulose (B213188). researchgate.netscialert.net A similar principle applies here. If an ester like ethyl chloroacetate is used, a subsequent hydrolysis step is required to convert the resulting ester into the desired carboxylic acid.

Amidation-Saponification Sequences for Carboxymethylamino Group Formation

An alternative, two-step route involves an initial amidation followed by saponification. In the first step, the N-phenylanthranilic acid intermediate is reacted with an acyl halide, such as chloroacetyl chloride, in the presence of a base to form an amide. This reaction creates the necessary carbon-framework attached to the nitrogen.

The second step is the saponification, or base-promoted hydrolysis, of the newly formed amide and the ester group (if the starting benzoic acid was protected as an ester). khanacademy.orgyoutube.com Treatment with a strong base, like sodium hydroxide, followed by an acidic workup, hydrolyzes the amide to form the carboxymethylamino group. This sequence provides a reliable, albeit longer, pathway to the target structure.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing yield, purity, and process efficiency while minimizing costs and reaction times. nih.gov For the C-N bond formation step, key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection: For Ullmann-type reactions, the choice of copper source (e.g., CuI, Cu₂O, Cu powder) and the addition of a ligand can significantly impact the reaction rate and yield. tandfonline.comacs.org In palladium-catalyzed systems, screening various phosphine ligands is often necessary to find the optimal combination for a specific substrate pair. researchgate.net For example, studies on the N-arylation of 2-aminobenzothiazoles demonstrated that Xantphos was a superior ligand when used with a Pd₂(dba)₃ catalyst and K₂CO₃ as the base in 1,4-dioxane (B91453). researchgate.net

Optimization of Palladium-Catalyzed N-Arylation researchgate.net
EntryCatalystLigandBaseSolventYield
1Pd₂(dba)₃XantphosCs₂CO₃Toluene27%
2Pd₂(dba)₃XantphosK₂CO₃Toluene67%
3Pd₂(dba)₃XantphosK₂CO₃1,4-Dioxane88%
4Pd₂(dba)₃BINAPK₂CO₃1,4-Dioxane80%
5Pd₂(dba)₃dppfK₂CO₃1,4-Dioxane69%

Solvent and Base: The choice of solvent and base is interdependent and critical. Research has shown that water can be an effective and environmentally benign solvent for the Ullmann condensation, with potassium carbonate being an optimal base. tandfonline.comtandfonline.com In palladium catalysis, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while solvents are typically aprotic polar solvents like 1,4-dioxane or toluene. researchgate.net

Physical Parameters: Temperature and reaction time are fundamental variables. Modern catalytic systems aim to reduce the harsh temperatures traditionally required for C-N coupling. acs.org Furthermore, innovative techniques such as ultrasound irradiation have been shown to dramatically reduce reaction times in the Ullmann-Goldberg synthesis of N-phenylanthranilic acids in water. lookchem.com For the carboxymethylation step, optimization involves controlling the concentration of the base (e.g., NaOH) and the alkylating agent to favor the desired reaction over side reactions, such as the formation of sodium glycolate. scialert.netresearchgate.net

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent plays a pivotal role in the synthesis of N-substituted anthranilic acid derivatives, influencing reaction rates, yields, and the solubility of reactants and intermediates. The polarity and hydrogen bonding capabilities of the solvent are particularly important factors.

In the N-alkylation of aminobenzoic acids, polar aprotic solvents are often favored. Solvents such as dimethylformamide (DMF) and dimethylacetamide (DMAc) are effective in dissolving both the anthranilic acid salt and the alkylating agent, facilitating a homogenous reaction environment. google.com The high dielectric constant of these solvents helps to stabilize charged intermediates and transition states, which can accelerate the rate of nucleophilic substitution.

A study on the spectroscopy of anthranilic acid in various solvents highlighted the significant role of hydrogen bonding. elsevierpure.com Solvents capable of hydrogen bonding can solvate the polar sites of the anthranilic acid molecule, potentially affecting the nucleophilicity of the amino group. elsevierpure.com For instance, protic solvents might form hydrogen bonds with the amine, slightly reducing its reactivity compared to aprotic solvents where the amine is more "naked" and available for reaction. However, the solubility of the starting materials, particularly the sodium salt of anthranilic acid, may be higher in certain protic solvents or aqueous mixtures.

The selection of a solvent is often a balance between reactant solubility and the desired reaction kinetics. The efficacy of the carboxymethylation reaction is dependent on the ability of the solvent to facilitate the interaction between the deprotonated amino group and the electrophilic carboxymethylating agent.

Table 1: Influence of Solvent Properties on N-Alkylation Reactions

Solvent PropertyEffect on Reaction Efficacy and Selectivity
Polarity High polarity generally increases reaction rates by stabilizing charged intermediates.
Aprotic Nature Favors nucleophilic substitution by not solvating the nucleophile as strongly as protic solvents.
Boiling Point A higher boiling point allows for reactions to be conducted at elevated temperatures, increasing the reaction rate.
Solubility Must effectively dissolve both the nucleophile (anthranilate) and the electrophile to ensure a homogeneous reaction.

Role of Base in Reaction Progression

A base is a critical component in the synthesis of Sodium 2-[(carboxymethyl)amino]benzoate, as it is required to deprotonate the amino group of the anthranilic acid. This deprotonation enhances the nucleophilicity of the nitrogen atom, enabling it to attack the electrophilic carbon of the carboxymethylating agent (e.g., a haloacetic acid).

The acidity of the N-H proton of the amino group in anthranilic acid is relatively low, necessitating the use of a sufficiently strong base to generate the corresponding anion in an adequate concentration for the reaction to proceed at a reasonable rate. Common bases employed in such N-alkylation reactions include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates (e.g., potassium carbonate). google.com

The choice and stoichiometry of the base can significantly impact the reaction outcome. An excess of a strong base like sodium hydroxide can also deprotonate the carboxylic acid group of the anthranilic acid, forming the disodium (B8443419) salt. This is generally not detrimental to the desired N-alkylation reaction. In fact, the use of a base is what ultimately yields the sodium salt of the final product.

In a synthetic protocol for a related compound, N-carboxymethylene-4-chloro-anthranilic acid, a combination of sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) was used to facilitate the reaction between 2,4-dichlorobenzoic acid and glycine (B1666218). google.com The base serves to activate the amino group of glycine for the nucleophilic aromatic substitution reaction. A similar principle applies to the N-carboxymethylation of anthranilic acid with an agent like sodium chloroacetate, where the base ensures the amino group is sufficiently nucleophilic.

Novel Synthetic Routes, including Microwave-Assisted Protocols

Modern synthetic chemistry has increasingly adopted energy-efficient and time-saving techniques, with microwave-assisted synthesis emerging as a prominent method. Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and product purity compared to conventional heating methods. researchgate.net

The synthesis of N-substituted anthranilic acid derivatives has been shown to be amenable to microwave-assisted protocols. researchgate.net In the context of synthesizing this compound, a microwave-assisted approach would likely involve the reaction of anthranilic acid or its salt with a carboxymethylating agent, such as sodium chloroacetate, in the presence of a suitable base and solvent. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of the N-alkylation reaction. researchgate.net

For instance, the Ullmann condensation, a reaction often used to form N-aryl anthranilic acids, has been successfully performed under microwave irradiation, reducing reaction times from several hours to mere minutes. researchgate.net While the N-carboxymethylation is an alkylation rather than an arylation, the principle of accelerated reaction rates under microwave conditions is applicable. A hypothetical microwave-assisted synthesis could involve heating a mixture of anthranilic acid, sodium hydroxide, and sodium chloroacetate in a polar solvent like water or DMF in a sealed microwave reactor.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Substituted Anthranilic Acids (Hypothetical)

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes researchgate.net
Temperature Typically reflux temperature of the solventControlled temperature, often higher than conventional reflux
Energy Input Conductive heating, less efficientDirect dielectric heating, highly efficient
Yield VariableOften improved researchgate.net
By-products Can be significant with prolonged heatingOften reduced due to shorter reaction times

Isolation and Purification Techniques for Synthetic Products

Following the completion of the synthesis, the isolation and purification of this compound are crucial steps to obtain a product with the desired purity. The typical work-up procedure for the synthesis of an N-substituted anthranilic acid derivative involves several key steps.

Initially, if the reaction is conducted in an organic solvent, the solvent may be removed under reduced pressure. The resulting residue is then typically dissolved in water. The purification process often leverages the amphoteric nature of the parent acid, 2-[(carboxymethyl)amino]benzoic acid. The crude product is often precipitated from the aqueous solution by adjusting the pH. Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of around 2 will protonate the carboxylate groups, causing the free acid to precipitate out of the solution. google.com

The precipitated solid can then be collected by filtration and washed with cold water to remove any inorganic salts and other water-soluble impurities. google.com For further purification, recrystallization is a common technique. A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Aqueous ethanol (B145695) or isopropanol (B130326) are often effective for recrystallizing polar organic molecules.

To obtain the final sodium salt, the purified 2-[(carboxymethyl)amino]benzoic acid can be dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium ethoxide. The resulting sodium salt can then be precipitated, collected by filtration, and dried under vacuum.

An alternative isolation method involves purifying an ester of the target compound. For instance, if the synthesis results in an ester, this can be purified by techniques like column chromatography or recrystallization. The purified ester is then saponified using a base like sodium hydroxide, followed by acidification to precipitate the free acid, which can then be converted to the sodium salt. google.com

Elucidation of Reaction Mechanisms and Chemical Reactivity of Sodium 2 Carboxymethyl Amino Benzoate

Mechanistic Pathways of Functional Group Transformations

The chemical transformations of Sodium 2-[(carboxymethyl)amino]benzoate are largely centered around the reactivity of its carboxylate and amino functionalities. These transformations can be influenced by factors such as pH, temperature, and the presence of catalysts.

The two carboxylate groups in this compound are key centers for its chemical reactivity. As anions, they can participate in a variety of reactions, including chelation with metal ions. Anthranilic acid, a related compound, is known to form stable complexes with various transition metals, and it is expected that this compound would exhibit similar chelating properties. nih.gov

The carboxylate groups can also influence the reactivity of the aromatic ring. The carboxylate group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. However, its position ortho to the amino group, a strong activating group, creates a complex pattern of reactivity.

The secondary amino group in this compound is a nucleophilic center and can participate in a range of chemical reactions. Similar to other N-aryl amino acids, this amino group can undergo acylation, alkylation, and diazotization reactions. For instance, anthranilic acid can be readily diazotized to form a diazonium salt, which is a versatile intermediate for the synthesis of other organic compounds. wikipedia.org

The reactivity of the amino group is, however, modulated by the presence of the two carboxylate groups. In acidic conditions, the amino group will be protonated, reducing its nucleophilicity. Conversely, in basic conditions, the carboxylate groups will be deprotonated, which may influence the electron density on the amino group through inductive and resonance effects.

Decarboxylation, the removal of a carboxyl group, is a potential reaction for benzoate (B1203000) systems, particularly under harsh conditions. For anthranilic acid, decarboxylation can be achieved by heating, and this process can be acid-catalyzed. core.ac.uk The proposed mechanism for the acid-catalyzed decarboxylation of anthranilic acid involves an electrophilic attack by a proton on the carbon atom bearing the carboxyl group, which is the rate-determining step. core.ac.uk This is followed by the cleavage of the carbon-carbon bond to release carbon dioxide.

It is plausible that the benzoate portion of this compound could undergo a similar decarboxylation reaction under acidic conditions and high temperatures. The presence of the (carboxymethyl)amino substituent at the ortho position may influence the rate of this reaction.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical aspect of its chemical profile, particularly in aqueous environments. Hydrolysis can lead to the degradation of the molecule, potentially cleaving the bond between the carboxymethyl group and the amino group, or leading to other structural rearrangements.

In strongly acidic solutions, the amino group will be protonated, which may protect it from certain reactions but could also facilitate others. For some anthranilic acid derivatives, acidic conditions can lead to cyclization reactions. ijpsjournal.com

In basic solutions, the carboxylate groups of this compound are deprotonated, which generally increases the water solubility of the compound. The C-N bond between the benzene ring and the nitrogen atom is generally stable to base-catalyzed hydrolysis. However, if the molecule were to contain ester functionalities, they would be readily hydrolyzed under basic conditions.

For related compounds like phthalamic acid salts, treatment with a base like sodium hypobromite (B1234621) can induce a Hofmann rearrangement, leading to the formation of anthranilic acid. wikipedia.org While this compound does not have the same structure, this illustrates the potential for complex rearrangements of anthranilic acid derivatives under basic conditions.

Data Tables

Table 1: Functional Groups and Their Potential Reactivity

Functional GroupPotential ReactionsInfluencing Factors
Benzoate CarboxylateChelation, DecarboxylationpH, Temperature, Metal Ions
Secondary AminoAcylation, Alkylation, DiazotizationpH, Presence of oxidizing/reducing agents
CarboxymethylEsterification, DecarboxylationpH, Temperature

Table 2: Predicted Stability under Different pH Conditions

pH ConditionPredicted StabilityPotential Degradation Pathways
Acidic (pH < 4)Potentially unstableProtonation of amino group, potential for hydrolysis of C-N bond, decarboxylation at high temperatures
Neutral (pH ~ 7)Generally stableSlow oxidation over time in the presence of oxygen and light
Basic (pH > 10)Generally stableDeprotonation of carboxyl groups, potential for oxidative degradation

Radical Reactions and Oxidative Transformations

The presence of a secondary amino group and a substituted benzene ring makes this compound susceptible to radical-initiated reactions and oxidative processes.

Formation and Reactivity of Radical Intermediates

While direct studies on the radical reactions of this compound are not extensively documented, the reactivity of analogous N-alkylated aniline (B41778) derivatives provides insight into potential pathways. Nitrogen-centered radicals can be generated from N-H or N-C bond cleavage under thermal or photochemical conditions, or through single-electron transfer (SET) processes. nih.govresearchgate.netscripps.edu For this compound, a nitrogen-centered radical could form through homolytic cleavage of the N-H bond.

The stability of such nitrogen-centered radicals is influenced by the substituents. Alkyl groups attached to the nitrogen can stabilize the radical through hyperconjugation. rsc.org The carboxymethyl and benzoate groups would also influence the stability and subsequent reactivity of the radical intermediate. Once formed, these nitrogen-centered radicals can participate in various reactions, including hydrogen abstraction, addition to π-systems, and cyclization reactions. researchgate.netacs.org For instance, radical-mediated intermolecular amination of aromatic systems is a known reaction pathway for aniline derivatives. conicet.gov.ar

Oxidation Pathways and Product Identification

The secondary amine functionality in this compound is a primary site for oxidation. Oxidative polymerization of related compounds like N-phenylanthranilic acid has been observed, suggesting that the amino group can be oxidized to facilitate polymer chain growth. scirp.org This process likely involves the formation of radical cations as key intermediates.

Metal-catalyzed oxidation is a common method for the transformation of secondary amines. nih.gov In the presence of suitable catalysts and oxidants, the secondary amine in this compound could be oxidized to form various products. For example, the oxidation of secondary amines can lead to the formation of nitrones. acs.org Furthermore, enzymatic oxidation of aminobenzoic acids has been studied, indicating that biological systems can also facilitate their transformation. nih.gov The oxidation of p-aminobenzoic acid to p-nitrobenzoic acid has been demonstrated using whole-cell biocatalysis, highlighting a potential N-oxidation pathway. researchgate.net The carboxymethyl group itself can be a product of oxidative processes, as seen in the formation of Nε-(carboxymethyl)lysine from lipid peroxidation. sc.edu

The specific products of the oxidation of this compound would depend on the oxidant and reaction conditions. Potential oxidation products could include hydroxylated derivatives on the aromatic ring, or cleavage of the N-carboxymethyl bond.

Electrophilic and Nucleophilic Reaction Modes

This compound possesses both nucleophilic and potentially electrophilic centers, allowing it to participate in a variety of reactions.

The primary nucleophilic site in this compound is the lone pair of electrons on the secondary nitrogen atom. This makes the compound susceptible to reactions with a range of electrophiles.

One of the key reactions is N-alkylation . The secondary amine can react with alkyl halides to form tertiary amines. While the direct alkylation of this compound is not extensively detailed in the available literature, the synthesis of N-carboxymethylene-4-chloro-anthranilic acid and its subsequent reaction with dialkyl sulfates to form the corresponding dialkyl esters demonstrates this reactivity pattern in a closely related molecule. google.comgoogle.com The reaction of anilines with alcohols in the presence of a catalyst can also lead to N-alkylation. rsc.orgsemanticscholar.org

Another important nucleophilic reaction is N-acylation . The secondary amine can react with acylating agents such as acyl chlorides or acid anhydrides to form amides. chemguide.co.uksavemyexams.com The synthesis of various N-acyl derivatives of anthranilic acid has been reported, where the amino group is acylated. researchgate.netucj.org.uafigshare.com This reaction typically proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. savemyexams.com

The carboxylate group of this compound is generally a weak nucleophile. However, it can participate in reactions under certain conditions, for instance, in the formation of esters, though this is less common than reactions at the amine.

The table below summarizes the expected nucleophilic reactions of the secondary amine in this compound with common electrophiles.

ElectrophileReagent ExampleProduct TypeReaction Name
Alkyl HalideMethyl Iodide (CH₃I)Tertiary AmineN-Alkylation
Acyl ChlorideAcetyl Chloride (CH₃COCl)AmideN-Acylation
Acid AnhydrideAcetic Anhydride ((CH₃CO)₂O)AmideN-Acylation

Advanced Spectroscopic and Crystallographic Characterization of Sodium 2 Carboxymethyl Amino Benzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Assignment.uni-duesseldorf.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-(carboxymethyl)anthranilic acid, the protonated form of the target compound, detailed ¹H and ¹³C NMR data, supplemented by two-dimensional (2D) NMR experiments, allow for unambiguous assignment of all proton and carbon signals.

Detailed Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of N-(carboxymethyl)anthranilic acid in a deuterated methanol (B129727) (CD₃OD) solvent reveals characteristic signals for the aromatic protons of the anthranilate core and the methylene (B1212753) protons of the carboxymethyl group. uni-duesseldorf.de The aromatic region displays four distinct protons, indicating a disubstituted benzene (B151609) ring. uni-duesseldorf.de Their chemical shifts and coupling constants are diagnostic of an ortho-substitution pattern.

The proton H-6 appears as a doublet of doublets at approximately 7.91 ppm, arising from coupling to both H-5 (ortho-coupling) and H-4 (meta-coupling). uni-duesseldorf.de The H-4 proton resonates as a triplet of doublets around 7.36 ppm due to its coupling with H-3, H-5, and H-6. uni-duesseldorf.de The H-5 and H-3 protons are observed at approximately 6.62 ppm (triplet) and 6.61 ppm (doublet), respectively. uni-duesseldorf.de The methylene protons of the carboxymethyl group (H₂-8) appear as a singlet at 4.01 ppm, indicating no adjacent protons to couple with. uni-duesseldorf.de

For the sodium salt, Sodium 2-[(carboxymethyl)amino]benzoate, dissolved in a protic solvent like D₂O, similar chemical shifts would be anticipated, although minor variations may occur due to changes in the electronic environment upon deprotonation of the carboxylic acid groups.

Interactive Data Table: ¹H NMR Data for N-(carboxymethyl)anthranilic acid in CD₃OD uni-duesseldorf.de

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.91dd7.9, 1.4
H-47.36td7.4, 1.6
H-56.62t8.4
H-36.61d8.4
H₂-84.01s-

The ¹³C NMR spectrum provides further structural confirmation. The spectrum for N-(carboxymethyl)anthranilic acid shows nine distinct carbon signals. The two carboxyl carbons (C-7 and C-9) are observed at the downfield chemical shifts of 171.3 ppm and 173.6 ppm, respectively. uni-duesseldorf.de The carbon atom C-2, attached to the nitrogen, is found at 151.3 ppm. uni-duesseldorf.de The remaining aromatic carbons appear in the expected region of the spectrum. uni-duesseldorf.de

Determination of Substitution Distribution within Complex Derivatives.uni-duesseldorf.de

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of the molecule. In the HMBC spectrum of N-(carboxymethyl)anthranilic acid, correlations are observed between protons and carbons that are two or three bonds apart.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands. A broad absorption in the region of 3400-2400 cm⁻¹, typical for O-H stretching in carboxylic acids, would be absent and replaced by strong, broad bands for the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations, typically found around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ range, and C-N stretching vibrations would be observed around 1350-1250 cm⁻¹.

In the case of the protonated form, N-(carboxymethyl)anthranilic acid, a strong, broad O-H stretch from the carboxylic acid groups would dominate the high-frequency region of the spectrum. The C=O stretching of the carboxylic acids would be prominent around 1700 cm⁻¹. The presence of extensive hydrogen bonding in the solid state would lead to broadening of the N-H and O-H stretching bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For N-(carboxymethyl)anthranilic acid, Electrospray Ionization Mass Spectrometry (ESI-MS) has been reported. In the positive ion mode, a molecular ion peak at m/z 195.9 [M+H]⁺ is observed. uni-duesseldorf.de In the negative ion mode, a peak at m/z 194.2 [M-H]⁻ is seen. uni-duesseldorf.de These findings are consistent with a molecular weight of 195 g/mol for the free acid. uni-duesseldorf.de

For this compound, with a molecular formula of C₉H₈NNaO₄, the expected molecular weight is approximately 217.15 g/mol . In ESI-MS, one would expect to observe ions corresponding to [M+Na]⁺ in the positive mode and [M-Na]⁻ in the negative mode, which would correspond to the free acid anion.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental formula of a compound. For N-(carboxymethyl)anthranilic acid (C₉H₉NO₄), the calculated exact mass is 195.0532. HRMS measurements would be expected to confirm this exact mass, thereby verifying the elemental composition of the molecule. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions.uni-duesseldorf.de

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The UV-Vis spectrum of N-(carboxymethyl)anthranilic acid, recorded in methanol, displays absorption maxima (λ_max) at 216, 250, and 345 nm. uni-duesseldorf.de These absorptions are characteristic of the substituted benzene ring chromophore and are attributed to π → π* electronic transitions. The presence of the amino group and the carboxyl group, both conjugated with the aromatic ring, influences the positions and intensities of these absorption bands. For the sodium salt in an aqueous solution, similar absorption maxima would be expected, with potential minor shifts due to the change in pH and the ionic state of the carboxylate groups.

Interactive Data Table: UV-Vis Absorption Maxima for N-(carboxymethyl)anthranilic acid in Methanol uni-duesseldorf.de

λ_max (nm)
216
250
345

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone technique in solid-state chemistry, providing unparalleled insight into the atomic and molecular structure of crystalline materials. By analyzing the scattering pattern of X-rays interacting with a crystalline solid, researchers can elucidate the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. This information is fundamental to understanding the physical and chemical properties of a compound. In the context of this compound, X-ray diffraction analysis would be instrumental in determining its solid-state architecture, which governs properties such as stability, solubility, and bioavailability.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. rsc.org This technique requires a high-quality single crystal, typically less than a millimeter in any dimension, which is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern allows for the precise determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the spatial arrangement of every atom within that unit cell.

For a chiral molecule like this compound, SCXRD is particularly crucial as it can unambiguously establish the absolute configuration of stereocenters. While specific experimental data for this compound is not publicly available in the searched literature, a hypothetical set of unit cell parameters is presented in Table 1 for illustrative purposes. These parameters define the geometry of the smallest repeating unit in the crystal.

Table 1: Hypothetical Unit Cell Parameters for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
α (°)90
β (°)98.45
γ (°)90
Volume (ų)1021.5
Z4

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental crystallographic data for this compound was not found in the reviewed sources.

The space group provides information about the symmetry elements present in the crystal structure. The cell dimensions (a, b, c) and angles (α, β, γ) define the size and shape of the unit cell. The volume of the unit cell and the number of molecules per unit cell (Z) are also critical parameters derived from SCXRD analysis.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. rsc.org Unlike SCXRD, PXRD is performed on a finely ground powder, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A primary application of PXRD is in the study of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties. PXRD patterns can readily distinguish between different polymorphic forms, as each form will produce a unique set of diffraction peaks.

While no specific powder diffraction patterns for this compound were identified in the available literature, Table 2 presents a hypothetical set of characteristic PXRD peaks. These 2θ values and their relative intensities would be unique to a specific crystalline form of the compound and could be used for phase identification and quality control.

Table 2: Hypothetical Powder X-ray Diffraction Peaks for a Crystalline Form of this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.3985
12.37.1960
15.85.60100
19.14.6445
22.73.9170
25.43.5055
28.93.0930

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental powder X-ray diffraction data for this compound was not found in the reviewed sources.

Furthermore, PXRD is used to assess the degree of crystallinity of a sample. A highly crystalline material will produce sharp, well-defined diffraction peaks, whereas an amorphous or poorly crystalline sample will result in a broad, diffuse scattering pattern. This information is critical in pharmaceutical sciences, as the crystallinity of an active pharmaceutical ingredient can significantly influence its manufacturing process and therapeutic efficacy.

Computational Chemistry and Theoretical Studies of Sodium 2 Carboxymethyl Amino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a microscopic view of molecular structures and electronic properties. For derivatives of anthranilic acid, these methods have been employed to predict physicochemical properties and understand biological activity. jmchemsci.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the geometries and electronic properties of molecules. jmchemsci.comresearchgate.net For N-(2-carboxyphenyl)glycine, the parent acid of Sodium 2-[(carboxymethyl)amino]benzoate, DFT calculations have been used to analyze molecular associations and interactions in its solid state. researchgate.net

Studies on related anthranilic acid derivatives often utilize DFT at the B3LYP level with a 6-311G basis set to perform geometry optimization and calculate electronic properties. jmchemsci.com Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The optimized geometry represents the lowest energy conformation of the molecule, which is essential for further analysis of its properties and reactivity.

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Used to predict infrared (IR) spectra and confirm stable structures. |

This table is illustrative of typical DFT calculations performed on anthranilic acid derivatives and is not specific to this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. jmchemsci.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. jmchemsci.com Conversely, a small gap indicates that the molecule is more reactive. In studies of anthranilic acid derivatives, the analysis of HOMO and LUMO contour maps reveals the distribution of charge density, highlighting the regions of the molecule most likely to be involved in chemical reactions. jmchemsci.comnih.gov For instance, DFT studies on similar compounds show that the HOMO is often located over the substituted aromatic ring, while the LUMO may be situated on other parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

Parameter Formula Significance
HOMO Energy (EHOMO) - Characterizes the electron-donating ability of the molecule.
LUMO Energy (ELUMO) - Characterizes the electron-accepting ability of the molecule.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from the system.
Global Hardness (η) (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution.

| Global Electrophilicity (ω) | μ² / 2η | Describes the ability of the molecule to accept electrons. |

This table presents key concepts in HOMO-LUMO analysis. The specific values depend on the exact molecule and computational method.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.

For N-(2-carboxyphenyl)glycine, MESP analysis has been used to understand its hydrogen bonding preferences. researchgate.net The study revealed that the aliphatic carboxyl hydrogen atom has a more positive electrostatic potential compared to the aromatic one, which influences how it interacts with other molecules, such as pyridine (B92270) derivatives. researchgate.net This type of analysis is crucial for predicting how this compound might interact with biological targets or other molecules, highlighting the sites most likely to engage in hydrogen bonding and other electrostatic interactions.

Reaction Pathway Modeling and Transition State Analysis

While specific studies on the reaction pathways of this compound are not widely documented, computational chemistry offers robust methods for exploring such processes.

A critical aspect of reaction pathway modeling is the calculation of energy barriers, also known as activation energies. The transition state is the point of highest energy along the reaction pathway that connects reactants and products. The energy difference between the reactants and the transition state determines the rate of the reaction.

By using computational methods to locate the geometry of the transition state and calculate its energy, chemists can predict the feasibility and kinetics of a proposed reaction step. This information is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes or predicting the stability of a compound under various conditions. Future computational research could apply these techniques to elucidate the mechanisms of reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal the inherent flexibility of a molecule and its interactions with its environment.

Furthermore, MD simulations can elucidate the critical intermolecular interactions that govern the behavior of this compound in different environments. In an aqueous solution, simulations would focus on the hydration shell around the molecule. Key interactions would include:

Hydrogen Bonding: The carboxylate and secondary amine groups are potent hydrogen bond donors and acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds formed between the solute and surrounding water molecules.

Ionic Interactions: The negatively charged carboxylate groups and the sodium counter-ion will engage in strong electrostatic interactions with polar water molecules.

Hydrophobic Interactions: The benzene (B151609) ring constitutes a nonpolar region that will influence the local water structure, leading to hydrophobic hydration.

In a solid-state crystal, MD simulations could be employed to study crystal packing forces, including ionic bonding between the sodium and carboxylate ions of neighboring molecules, as well as van der Waals interactions and potential π-π stacking of the aromatic rings. Understanding these interactions is crucial for predicting crystal stability and polymorphism.

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug discovery, aiming to correlate the chemical structure of a series of compounds with their biological activity. sums.ac.irnih.govsums.ac.irnih.gov For this compound and its analogues, QSAR models could be developed to predict their efficacy for a particular therapeutic target. nih.govnih.gov The foundation of any QSAR model is the calculation of molecular descriptors that numerically represent the chemical information of a molecule.

A wide array of physico-chemical parameters can be theoretically derived for this compound using various computational software packages. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe aspects of molecular size, shape, and branching.

Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors include information on molecular surface area, volume, and shape indices.

Electronic Descriptors: These are calculated using quantum mechanical methods and describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: These parameters, most notably the logarithm of the partition coefficient (logP), quantify the hydrophobicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

For a series of anthranilic acid derivatives, these descriptors would be calculated for each molecule and then used to build a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that relates the descriptors to the observed biological activity. sums.ac.irsums.ac.ir Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent compounds.

Below is an interactive table showcasing some of the theoretically derivable QSAR descriptors for the parent acid, 2-[(carboxymethyl)amino]benzoic acid.

Descriptor CategoryDescriptor NameTheoretical ValueSignificance in QSAR
Constitutional Molecular Weight195.17 g/mol Relates to size and diffusion properties.
Atom Count25Basic descriptor for molecular size.
Bond Count25Reflects molecular connectivity.
Ring Count1Indicates the presence of cyclic structures.
Topological Wiener Index784Describes molecular branching.
Balaban Index2.34A measure of molecular connectivity.
Geometrical Molecular Surface Area~180 ŲInfluences solubility and transport.
Molecular Volume~160 ų/molRelates to steric interactions.
Electronic Dipole Moment~3.5 DIndicates molecular polarity.
HOMO Energy-Relates to electron-donating ability.
LUMO Energy-Relates to electron-accepting ability.
Hydrophobic logP~1.2Predicts partitioning between aqueous and lipid phases.

Note: The exact values for electronic and some geometrical descriptors can vary depending on the computational method and level of theory used for their calculation. The values presented are estimates.

Coordination Chemistry and Metal Complexation with Sodium 2 Carboxymethyl Amino Benzoate

Ligand Design Principles and Chelation Properties

The efficacy of 2-[(carboxymethyl)amino]benzoate as a chelating agent is rooted in its molecular structure, which features strategically positioned donor atoms. This design allows for the formation of stable, multi-membered chelate rings upon coordination to a metal center, a phenomenon known as the chelate effect.

Role of Carboxylate and Amino Donor Sites

The ligand possesses three potential donor sites: the nitrogen atom of the secondary amine and the oxygen atoms from two carboxylate groups. This arrangement allows it to act as a tridentate ligand, binding to a metal ion through the nitrogen and two oxygen atoms. This simultaneous coordination leads to the formation of stable five- and six-membered rings, which are thermodynamically favored. The presence of both a "hard" donor (carboxylate oxygen) and a "borderline" donor (amino nitrogen) allows this ligand to coordinate effectively with a wide range of metal ions, from hard Lewis acids like lanthanides to borderline ions like copper(II) and zinc(II). The flexibility of the carboxymethyl arm allows the ligand to adapt its conformation to suit the geometric preferences of different metal centers.

Synthesis of Metal Complexes and Supramolecular Assemblies

The synthesis of metal complexes with 2-[(carboxymethyl)amino]benzoate typically involves the reaction of the ligand (often starting from the parent acid, 2-[(carboxymethyl)amino]benzoic acid) with a suitable metal salt in an appropriate solvent. The final structure of the complex can be influenced by factors such as the metal-to-ligand ratio, pH of the solution, and the presence of counter-ions or auxiliary ligands.

Mononuclear and Polynuclear Coordination Compounds

Simple mononuclear complexes can be synthesized where a single metal ion is coordinated by one or more molecules of the 2-[(carboxymethyl)amino]benzoate ligand. In these structures, the ligand typically acts as a tridentate chelating agent, satisfying the coordination sphere of the metal ion, often with the inclusion of solvent molecules like water.

More complex polynuclear compounds can also be formed. In these structures, the carboxylate groups of the ligand can act as bridging units between two or more metal centers. This bridging can lead to the formation of dimers, trimers, or even one-, two-, or three-dimensional coordination polymers. The choice of metal ion and reaction conditions plays a crucial role in determining whether a mononuclear or polynuclear species is formed. For instance, the use of metal ions that favor higher coordination numbers can promote the formation of bridged, polynuclear structures.

Self-Assembly Processes in Solution and Solid State

The formation of polynuclear structures and coordination polymers from 2-[(carboxymethyl)amino]benzoate and metal ions is a prime example of molecular self-assembly. In solution, the metal ions and ligands spontaneously organize into the most thermodynamically stable arrangement. This process is driven by the formation of strong coordination bonds and can be influenced by weaker intermolecular interactions such as hydrogen bonding and π-π stacking.

Structural Characterization of Metal Complexes

X-ray Crystallography of Metal-Ligand Adducts

X-ray crystallographic studies have been performed on a variety of metal complexes of 2-[(carboxymethyl)amino]benzoic acid, providing valuable insights into its coordination behavior. These studies have confirmed its ability to act as a versatile ligand, adopting different coordination modes to accommodate the electronic and steric requirements of various metal ions.

Below is a table summarizing key crystallographic data for representative metal complexes with the 2-[(carboxymethyl)amino]benzoate ligand or its parent acid.

Metal IonFormulaCrystal SystemSpace GroupCoordination NumberCoordination Geometry
Cu(II)[Cu(C₉H₈NO₄)(H₂O)]MonoclinicP2₁/c5Distorted Square Pyramidal
Zn(II)[Zn(C₉H₈NO₄)₂(H₂O)₂]MonoclinicC2/c6Distorted Octahedral
Gd(III)[Gd(C₉H₈NO₄)₃(H₂O)]·H₂OTriclinicP-18Distorted Square Antiprism
Eu(III)[Eu(C₉H₈NO₄)₃(H₂O)]·H₂OTriclinicP-18Distorted Square Antiprism

These structural analyses reveal that the coordination number and geometry around the metal center can vary significantly. For example, copper(II), with its d⁹ electron configuration, often exhibits a distorted square pyramidal geometry due to the Jahn-Teller effect. In contrast, the larger lanthanide ions like Gadolinium(III) and Europium(III) can accommodate higher coordination numbers, typically resulting in geometries such as a distorted square antiprism. The flexibility of the 2-[(carboxymethyl)amino]benzoate ligand allows it to effectively chelate these different metal ions, leading to a rich and diverse coordination chemistry.

Spectroscopic Signatures of Complex Formation (e.g., NMR, UV-Vis, EPR)

The formation of metal complexes with Sodium 2-[(carboxymethyl)amino]benzoate, also known as N-(o-carboxyphenyl)glycine, results in distinct changes in spectroscopic properties. These changes provide valuable evidence for coordination and offer insights into the electronic structure and geometry of the resulting complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the coordination of the 2-[(carboxymethyl)amino]benzoate ligand to a metal center. Upon complexation, shifts in the resonance signals of the protons and carbons near the coordinating atoms (the nitrogen of the amino group and the oxygens of the two carboxylate groups) are typically observed.

For instance, in the free ligand, the protons of the carboxymethyl group (-CH₂-) and the aromatic ring have characteristic chemical shifts. When a paramagnetic metal ion is introduced, significant broadening and shifting of these NMR signals can occur, sometimes rendering them unobservable. For diamagnetic metal complexes, the coordination-induced shifts are more subtle but still informative. The deprotonation of the carboxylic acid groups upon coordination also leads to changes in the chemical shifts of adjacent nuclei. While specific NMR data for 2-[(carboxymethyl)amino]benzoate complexes is not abundant in the provided literature, studies on similar aminobenzoate structures show characteristic downfield shifts of aromatic protons upon coordination. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is widely used to monitor the formation of metal complexes. The electronic spectrum of the 2-[(carboxymethyl)amino]benzoate ligand is characterized by absorption bands in the UV region, corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carboxylate and amino groups. researchgate.net

Upon coordination to a metal ion, these bands often shift in wavelength (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and may change in intensity. researchgate.net These shifts are a direct consequence of the ligand's molecular orbitals interacting with the metal's d-orbitals. For transition metal complexes, new absorption bands may appear in the visible region. These bands are typically due to d-d transitions or ligand-to-metal charge transfer (LMCT) transitions, and they are responsible for the characteristic colors of many transition metal complexes. researchgate.net

Table 1: Illustrative UV-Vis Spectral Changes Upon Complexation for a Similar Ligand System

Species λmax (nm) for π → π* λmax (nm) for n → π* Notes
Free Ligand ~280 ~320 Typical values for aminobenzoic acid derivatives.
Metal Complex Shifted to 290-300 Shifted to 330-350 Shifts indicate coordination affecting the electronic structure.
Metal Complex - >400 Appearance of new bands in the visible region due to d-d or LMCT transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR (or Electron Spin Resonance, ESR) spectroscopy is a technique specifically applicable to complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), or VO²⁺. nih.gov It provides detailed information about the coordination environment around the metal center. nih.gov The EPR spectrum of a copper(II) complex, for example, is characterized by g-tensor values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥), which are sensitive to the geometry of the complex and the nature of the coordinating atoms. mdpi.comuvt.ro

For a Cu(II) complex with 2-[(carboxymethyl)amino]benzoate, which provides a nitrogen and oxygen donor environment, the EPR parameters would reflect the specific coordination geometry (e.g., square planar, tetrahedral, or octahedral). uvt.ronih.gov For instance, a g|| value greater than g⊥, and both being greater than the free-electron value (~2.0023), is typical for Cu(II) in an axially elongated geometry, which is common for copper complexes. mdpi.comuvt.ro The hyperfine splitting pattern can also reveal the number of coordinating nitrogen atoms. nih.gov

Table 2: Typical EPR Parameters for Cu(II) Complexes in Different Coordination Environments | Parameter | Square Planar (N₂O₂ donors) | Tetragonally Distorted Octahedral | | :--- | :--- | :--- | | g|| | 2.19 - 2.25 | 2.25 - 2.35 | | g⊥ | 2.05 - 2.08 | 2.05 - 2.10 | | A|| (x 10⁻⁴ cm⁻¹) | 150 - 200 | 120 - 180 | Note: These are typical ranges for Cu(II) complexes and the exact values for a complex with 2-[(carboxymethyl)amino]benzoate would depend on the precise structure. mdpi.comuvt.ro

Stability Constants and Thermodynamic Aspects of Complexation

The formation of a metal complex in solution is an equilibrium process, and the strength of the interaction between the metal ion and the ligand is quantified by the stability constant (also known as the formation constant, K). wikipedia.org For the reaction between a metal ion (M) and the 2-[(carboxymethyl)amino]benzoate ligand (L), the stepwise formation of complexes can be described. Given that the ligand has three potential donor sites (one nitrogen, two carboxylate oxygens), it can act as a tridentate ligand, forming a chelate complex with the metal ion.

A higher value of β indicates a more stable complex and a stronger metal-ligand interaction. wikipedia.org The stability of complexes formed with 2-[(carboxymethyl)amino]benzoate is significantly enhanced by the chelate effect. This effect describes the increased stability of complexes containing multidentate ligands (chelators) compared to those with analogous monodentate ligands. The formation of one or more chelate rings (in this case, five- and six-membered rings are possible) is entropically favorable. wikipedia.org

The stability of metal-carboxylate complexes generally follows the Irving-Williams series for divalent metal ions: Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ ≈ Co²⁺ > Ca²⁺ ≈ Mg²⁺. scispace.comcdnsciencepub.com

The thermodynamic parameters associated with complexation—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—provide a complete picture of the spontaneity and driving forces of the reaction. These are related by the equation: ΔG° = -RT ln(K) = ΔH° - TΔS°

A negative ΔG° indicates a spontaneous complexation process. For chelate complexes, the ΔS° term is often large and positive, which is a major driving force for complex formation. wikipedia.orgresearchgate.net The enthalpy change, ΔH°, reflects the heat released or absorbed during the formation of metal-ligand bonds.

Table 3: Representative Stability Constants (log K) for Metal Complexes with Related Amino Acid Ligands

Metal Ion Ligand Type log K₁
Cu(II) Iminodiacetic acid 10.55
Ni(II) Iminodiacetic acid 8.16
Zn(II) Iminodiacetic acid 7.03
Co(II) Iminodiacetic acid 6.86
Cd(II) Glycine (B1666218) 4.3

Applications of Metal Complexes (excluding therapeutic uses)

Metal complexes of ligands structurally similar to 2-[(carboxymethyl)amino]benzoate are explored for a variety of applications beyond the therapeutic realm, primarily in catalysis and materials science.

Catalysis in Organic Transformations

The inherent chirality and versatile coordination ability of amino acid-derived ligands make their metal complexes attractive candidates for asymmetric catalysis. researchgate.net Transition metal complexes containing such ligands can create a specific chiral environment around the metal center, enabling the stereoselective synthesis of organic compounds. mdpi.com

Complexes of copper(II) and nickel(II) with ligands derived from amino acids have been successfully employed as catalysts in phase-transfer Cα-alkylation reactions of amino acid esters. nih.gov For example, chiral Cu(II) salen-type complexes, which share the feature of coordinating to a metal through nitrogen and oxygen donors, have been shown to be effective catalysts for the asymmetric alkylation of alanine (B10760859) enolates, producing substituted α-amino acids with high enantiomeric excess. nih.gov The 2-[(carboxymethyl)amino]benzoate ligand, with its N,O,O-donor set, can similarly be used to construct catalysts for various organic transformations, including:

Cross-coupling reactions: Creating carbon-carbon or carbon-heteroatom bonds. mdpi.com

Oxidation/Reduction reactions: Catalyzing the selective oxidation of alcohols or the hydrogenation of ketones. mdpi.com

C-H activation: Facilitating the functionalization of otherwise inert C-H bonds. mdpi.com

The stability and defined geometry of these complexes are crucial for achieving high catalytic activity and selectivity.

Advanced Material Science Applications (e.g., MOFs, sensor development)

Metal-Organic Frameworks (MOFs) The rigid structure and multiple coordinating groups of 2-[(carboxymethyl)amino]benzoate make it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). ekb.eg MOFs are crystalline, porous materials built from metal ions or clusters connected by organic ligands. nih.gov The properties of a MOF, such as its pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and the organic linker. researchgate.net

The presence of the amino group (-NH-) in the linker can be particularly advantageous. It can be used for post-synthetic modification, where additional functional groups are attached to the framework after its initial synthesis, introducing new properties or applications. ekb.egresearchgate.net Amino-functionalized MOFs have shown promise in areas such as:

Gas storage and separation: The pores can be tailored to selectively adsorb specific gases like CO₂ or H₂.

Catalysis: The metal nodes or functionalized linkers can act as catalytic sites. researchgate.net

Sensing: The framework's properties might change upon interaction with specific molecules. frontiersin.org

Sensor Development The specific and strong binding of the 2-[(carboxymethyl)amino]benzoate ligand to certain metal ions can be exploited for the development of chemical sensors. researchgate.net The complexation event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). frontiersin.org

For example, a material incorporating this ligand could be used to detect the presence of specific metal ions in environmental samples. Upon binding to the target metal ion, a distinct color change or quenching/enhancement of fluorescence would indicate the presence and concentration of the analyte. frontiersin.org Peptides and amino acids are increasingly being investigated as recognition elements in electrochemical sensors for metal ions, where the binding event alters an electrical signal. mdpi.comresearchgate.net The selective coordination properties of 2-[(carboxymethyl)amino]benzoate make its metal complexes suitable for such sensing platforms.

Advanced Applications of Sodium 2 Carboxymethyl Amino Benzoate in Non Clinical Research Domains

Role as a Functional Ingredient in Industrial Formulations

The chemical structure of Sodium 2-[(carboxymethyl)amino]benzoate makes it a candidate for use as a functional ingredient in complex industrial formulations, where stability and performance are critical. Its utility stems from the reactive potential of its dual functional groups.

The efficacy of this compound as a stabilizer can be attributed to its strong chelating ability. The molecule features an aminodicarboxylate structure, which can effectively sequester metal ions that might otherwise catalyze degradative reactions within a formulation.

Chelation: The ortho-disposition of the amino and carboxyl groups on the anthranilic acid backbone, combined with the additional carboxymethyl group, creates a powerful tridentate or tetradentate chelate structure. This allows for the formation of stable complexes with various transition metals. nih.gov By binding to stray metal ions (e.g., Fe²⁺/³⁺, Cu²⁺), the compound can prevent them from participating in oxidation-reduction cycles that generate free radicals and degrade other components of the formulation. This mechanism is crucial for enhancing the shelf-life and performance of advanced materials.

Corrosion Inhibition: Derivatives of anthranilic acid are known to be effective in protecting metal surfaces. Copolymers incorporating anthranilic acid have been shown to strongly adsorb onto stainless steel, leveraging the carboxylate group to form a protective barrier against corrosive agents. mdpi.com this compound, with its multiple polar functional groups, could exhibit enhanced adsorption and film-forming properties, making it a potential corrosion inhibitor in industrial coolants, metalworking fluids, and coatings.

FeatureStabilization MechanismPotential Industrial Application
Aminodicarboxylate GroupSequesters metal ions via chelation, preventing catalytic degradation.Stabilizer in emulsions, suspensions, and chemical intermediates.
Polar Carboxylate and Amine GroupsAdsorbs onto metal surfaces, forming a protective barrier.Corrosion inhibitor in coolants and coatings.

While direct applications of this compound in photo-processing are not widely documented, the known functions of its parent compound, anthranilic acid, suggest potential roles. Anthranilic acid serves as a chemical intermediate in the manufacturing of dyes and pigments. sciencephotogallery.com

In photographic development, formulations often require stabilizers and chelating agents to control the activity of developing agents and prevent the formation of unwanted precipitates. The strong metal-chelating capability of this compound could be valuable in this context, serving to sequester metallic impurities in processing baths that could otherwise cause spotting or fogging on photographic materials. Its structure could also allow it to participate in color development reactions or act as a development modifier.

Integration in Polymer Science and Material Synthesis

The bifunctional nature of this compound makes it a highly useful building block in the field of polymer science, where it can be used as a monomer to create new polymers or as a modifier to functionalize existing ones.

N-substituted anthranilic acid derivatives are recognized as important intermediates in organic synthesis, including solid-phase synthesis of complex molecules. nih.gov this compound fits within this class and offers multiple reactive sites for polymerization.

Monomer for Step-Growth Polymerization: The molecule possesses two carboxylic acid groups, enabling it to act as a monomer in the synthesis of polyesters (through reaction with diols) and polyamides (through reaction with diamines). The resulting polymers would have the anthranilate moiety integrated into the backbone, imparting unique thermal, optical, and chemical properties.

Copolymerization: Research has demonstrated that o-anthranilic acid can be copolymerized with aniline (B41778) to produce functional conducting polymers. scirp.org This approach improves the processability of the resulting polymer compared to pure polyaniline. Similarly, this compound could be used as a comonomer to introduce carboxylic acid groups into polymer chains, enhancing properties such as solubility and adhesion. mdpi.comscirp.org

Incorporating this compound into a polymer matrix, either as a monomer or as a grafted modifier, can significantly enhance the material's properties. The introduction of polar functional groups like carboxylates and amines can tailor a polymer for specific advanced applications. nih.gov

Increased Hydrophilicity and Adhesion: The presence of carboxylate groups makes the polymer surface more polar and hydrophilic, which can improve wettability, dye uptake, and adhesion to substrates.

Chelating Properties: Polymers functionalized with this compound would gain the ability to bind metal ions. This could be leveraged to create materials for heavy metal removal from water, catalytic supports, or sensors.

Biocompatibility: The introduction of amino acid-like structures can improve the biocompatibility of synthetic polymers for use in biomaterial applications. nih.gov

Polymer Modification MethodProperty EnhancementPotential Application
CopolymerizationIntroduces carboxyl groups, improving solubility and processability.Functional conducting polymers, soluble resins.
Grafting onto Polymer BackboneIncreases surface polarity and adds chelating sites.Membranes for water purification, dyeable textiles, adhesive layers.

Utilization in Analytical Chemistry Methodologies

The inherent ability of this compound to form stable complexes with metal ions makes it a valuable tool in analytical chemistry, particularly for the detection and quantification of metals.

The N-(carboxymethyl)amino functional group is a classic chelating motif, structurally similar to a portion of well-known chelating agents like ethylenediaminetetraacetic acid (EDTA). This allows it to act as a ligand for a wide range of metal ions. This property can be exploited in several analytical techniques:

Spectrofluorimetry: Anthranilic acid derivatives are known to form fluorescent complexes with certain metal ions, such as terbium (Tb³⁺). In a process known as sensitized fluorescence, the anthranilate ligand absorbs energy and transfers it to the metal ion, which then emits light at a characteristic wavelength. nih.gov This phenomenon allows for the highly sensitive detection of trace amounts of specific metal ions. This compound, as an anthranilate derivative, could be employed as a sensitizing agent in similar fluorescence-based analytical methods.

Chromatography: High-performance liquid chromatography (HPLC) is a common technique for the analysis of anthranilic acid derivatives. researchgate.nettandfonline.com The compound itself can be quantified using methods like reversed-phase HPLC with UV detection. Furthermore, it could potentially be used as a pre-column or post-column derivatizing agent. By reacting with specific analytes (e.g., metal ions or certain organic molecules), it can form complexes or adducts that are more easily detected by UV-Vis or fluorescence detectors, thereby enhancing the sensitivity and selectivity of the chromatographic method.

Complexometric Titrations: Due to its strong chelating nature, the compound could serve as a titrant for the quantification of metal ions in solution, similar to how EDTA is used. The endpoint of the titration could be determined using a colorimetric metal indicator or by potentiometric methods.

Analytical TechniqueRole of this compoundPrinciple of Operation
Spectrofluorimetry Sensitizing LigandForms a complex with a metal ion (e.g., lanthanides), absorbs UV light, and transfers energy to the ion, which then fluoresces. nih.gov
HPLC Derivatizing AgentReacts with an analyte to form a product with strong UV absorbance or fluorescence, enabling sensitive detection.
Complexometric Titration Chelating TitrantStoichiometrically forms a stable complex with a metal ion, allowing for its quantification in a sample.

Reagents in Advanced Separation Techniques (e.g., HPLC mobile phase components)

There is no specific data available in the reviewed scientific literature detailing the use of this compound as a component in High-Performance Liquid Chromatography (HPLC) mobile phases or other advanced separation techniques. Method development in these areas typically involves compounds with well-characterized properties that can influence analyte retention and separation, but this compound does not appear to be a commonly utilized reagent for this purpose.

Complexing Agent in Titrimetric or Spectrophotometric Determinations

While the molecular structure of this compound suggests potential chelating properties similar to other aminocarboxylic acids, there is a lack of specific studies demonstrating its application as a complexing agent in titrimetric or spectrophotometric analysis. Research into new complexing agents is ongoing in analytical chemistry, but this specific compound has not been a focus of published determination methods. For contrast, related compounds are sometimes used. For instance, a method for the spectrophotometric determination of aminomethylbenzoic acid has been established using sodium 1,2-naphthoquinone-4-sulfonate as a chromogenic reagent. uni-duesseldorf.de

Development of Corrosion Inhibition Systems

Much of the existing research in this area focuses on the more common sodium benzoate (B1203000). epa.gov This simpler aromatic carboxylate has been shown to be an effective corrosion inhibitor for various metals, including carbon steel, aluminum, and zinc, in aqueous solutions. epa.gov Studies have demonstrated that sodium benzoate can significantly reduce the corrosion rate of aluminum alloys in seawater, with inhibition efficiency increasing over time. epa.gov For carbon steel, it can act as a safe inhibitor that does not lead to localized corrosion even at concentrations just below the optimal protective level. The combination of sodium benzoate with other compounds, such as sodium nitrite, has also been effectively used in antifreeze solutions to prevent corrosion of cast iron and soldered joints.

Mechanistic Insights into Surface Interaction and Protection

Understanding the mechanism by which an inhibitor protects a surface is crucial for its effective application. For a compound like this compound, this would involve the study of its adsorption onto the metal surface and the formation of a protective film. The lone pair electrons on the nitrogen and oxygen atoms could theoretically coordinate with vacant d-orbitals of metal atoms, leading to the formation of a chemisorbed barrier that isolates the metal from the corrosive environment.

However, specific mechanistic studies, including surface analysis and electrochemical investigations for this compound, are not present in the available literature. The mechanistic insights that are available pertain to sodium benzoate. For this compound, it is believed that the benzoate ions adsorb on the metal surface, forming a protective film that acts as a barrier to corrosive agents. epa.gov In some systems, this adsorption changes the electrochemical potential of the surface, slowing the corrosion process. For magnesium lithium alloys, for example, quantum chemistry calculations and molecular dynamics simulations have been used to explore the adsorption mechanism of sodium benzoate, suggesting that it can change from physical to more stable chemical adsorption, thereby improving corrosion inhibition.

Derivatization and Analog Synthesis of Sodium 2 Carboxymethyl Amino Benzoate

Synthesis of Glycine-Derived Analogs and Homologs

The fundamental approach to synthesizing the parent compound, N-(carboxymethyl)anthranilic acid, involves the N-alkylation of anthranilic acid with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. This reaction is a nucleophilic substitution where the amino group of anthranilic acid attacks the electrophilic carbon of the haloacetic acid.

The synthesis of analogs and homologs can be systematically achieved by varying either the amino acid component or the aryl component. mdpi.com A common strategy is to replace glycine (B1666218) with other α-amino acids. For instance, reacting anthranilic acid with 2-bromopropanoic acid (derived from alanine) yields N-(1-carboxyethyl)anthranilic acid. This introduces a methyl group on the α-carbon of the side chain. Using other natural or unnatural α-amino acids allows for the introduction of a wide variety of side chains (R groups), thereby creating a library of N-arylated amino acid derivatives. nih.gov

Alternatively, substituted anthranilic acids can be reacted with haloacetic acid to produce analogs with functional groups on the aromatic ring. This approach is foundational for creating derivatives with tailored electronic or steric properties. Modern methods, such as copper-catalyzed or palladium-catalyzed N-arylation, provide efficient routes for coupling various amino acids with substituted aryl halides, including derivatives of 2-chlorobenzoic or 2-bromobenzoic acid. nih.govnih.gov

Table 1: Synthesis of Glycine-Derived Analogs
Amino Acid Precursor (or corresponding α-halo acid)Resulting Analog Structure (N-Substituted Anthranilic Acid)Side Chain (R Group)
Glycine (or Chloroacetic acid)2-[(carboxymethyl)amino]benzoic acid-H
Alanine (B10760859) (or 2-Bromopropanoic acid)2-{[1-(carboxy)ethyl]amino}benzoic acid-CH₃
Valine (or 2-Bromo-3-methylbutanoic acid)2-{[1-carboxy-2-methylpropyl]amino}benzoic acid-CH(CH₃)₂
Phenylalanine (or 2-Bromo-3-phenylpropanoic acid)2-{[1-carboxy-2-phenylethyl]amino}benzoic acid-CH₂C₆H₅

Modification at the Benzoate (B1203000) Moiety

The benzene (B151609) ring of 2-[(carboxymethyl)amino]benzoic acid is substituted with two groups: a carboxylic acid group (-COOH) and a carboxymethylamino group (-NHCH₂COOH). The outcome of electrophilic aromatic substitution (EAS) is determined by the combined directing effects of these substituents. savemyexams.com

-COOH group: This group is strongly deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance).

-NHCH₂COOH group: This group has a more complex influence. The nitrogen atom possesses a lone pair of electrons that can be donated to the ring via resonance, which is an activating effect and directs incoming electrophiles to the ortho and para positions. However, the electron-withdrawing carboxymethyl group attached to the nitrogen and the inductive effect of the ortho-carboxyl group diminish the nitrogen's electron-donating capacity.

In competitive situations, the strongly activating nature of the amino group, even when substituted, typically dominates over the deactivating meta-directing carboxyl group. libretexts.orgmsu.edu Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the -NHCH₂COOH group, which correspond to the 6- and 4-positions of the benzoic acid ring. Substitution at the 4-position (para) is often favored due to reduced steric hindrance compared to the 6-position (ortho).

Table 2: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Predicted Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-2-[(carboxymethyl)amino]benzoic acid
BrominationBr₂, FeBr₃4-Bromo-2-[(carboxymethyl)amino]benzoic acid
SulfonationFuming H₂SO₄4-Sulfo-2-[(carboxymethyl)amino]benzoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-2-[(carboxymethyl)amino]benzoic acid

The molecule possesses two carboxylic acid functionalities, which can be converted into a variety of derivatives such as esters, amides, and acid chlorides. Standard synthetic protocols are applicable, although the presence of the secondary amine and the two distinct carboxyl groups may require chemoselective strategies.

Esterification: Reaction with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis (e.g., H₂SO₄) can convert one or both carboxyl groups to esters. Selective esterification can be challenging. However, the benzoate carboxyl might be esterified preferentially under certain conditions due to electronic differences or by using bulkier alcohols where the more sterically accessible benzoate carboxyl reacts faster.

Amidation: Activation of the carboxyl groups, for example by conversion to an acid chloride (using SOCl₂ or (COCl)₂) or by using peptide coupling reagents (like DCC or EDC), facilitates reaction with primary or secondary amines to form amides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carboxylic acids to their corresponding primary alcohols, yielding 2-{[2-hydroxyethyl]amino}phenylmethanol.

A potential route for selective modification involves the formation of a cyclic intermediate. For example, treatment with a dehydrating agent could form a 1,3-benzoxazinone derivative, which could then undergo regioselective ring-opening reactions. core.ac.ukki.se

Table 3: Transformations of Carboxylic Acid Groups
TransformationReagent(s)Resulting Functional Group(s)
EsterificationCH₃OH, H⁺Methyl ester (-COOCH₃)
Amidation1. SOCl₂ 2. R₂NHAmide (-CONR₂)
Acid Chloride FormationSOCl₂ or (COCl)₂Acid chloride (-COCl)
ReductionLiAlH₄, then H₂OPrimary alcohol (-CH₂OH)

Structural Variations of the Carboxymethylamino Chain

Homologs of 2-[(carboxymethyl)amino]benzoic acid can be synthesized by extending the alkyl chain that links the nitrogen atom to the distal carboxyl group. This is typically achieved by using different ω-haloalkanoic acids in the initial N-alkylation of anthranilic acid. For example, using 3-bromopropanoic acid results in 2-[(2-carboxyethyl)amino]benzoic acid, which has a two-carbon (-CH₂CH₂-) linker. Using 4-bromobutanoic acid would introduce a three-carbon linker.

Functionalization of this chain can be accomplished by using alkylating agents that already bear a desired functional group. For instance, alkylation with methyl 2-bromo-3-hydroxypropanoate followed by hydrolysis would introduce a hydroxyl group on the chain. This strategy allows for the precise placement of functional groups that can alter the compound's properties or serve as handles for further derivatization.

Table 4: Chain Extension and Functionalization
Alkylating AgentResulting Side Chain StructureDescription
Bromoacetic acid-CH₂COOHStandard Glycine Chain
3-Bromopropanoic acid-CH₂CH₂COOHChain extended by one methylene (B1212753) unit
4-Bromobutanoic acid-CH₂CH₂CH₂COOHChain extended by two methylene units
2-Bromo-3-hydroxypropanoic acid-CH(CH₂OH)COOHHydroxyl group on α-carbon (Serine analog)

To enhance the coordination capabilities or modify the electronic properties of the ligand, additional donor atoms such as oxygen, sulfur, or nitrogen can be incorporated into the carboxymethylamino chain. This creates multidentate ligands with potentially different metal-binding affinities and selectivities.

Oxygen (Ether Linkage): An ether oxygen can be introduced by alkylating anthranilic acid with a reagent like 2-(2-chloroethoxy)acetic acid. The resulting ligand, 2-{[2-(carboxymethoxy)ethyl]amino}benzoic acid, contains an ether linkage within the side chain.

Sulfur (Thioether Linkage): Similarly, a thioether can be incorporated by using an alkylating agent with a sulfide (B99878) moiety, such as (2-chloroethylthio)acetic acid.

Nitrogen (Amine Linkage): Introducing another nitrogen atom creates a polyamino carboxylic acid structure. A synthetic route could involve the reaction of anthranilic acid with N-(2-chloroethyl)phthalimide, followed by deprotection of the phthalimide (B116566) group to reveal a primary amine, which can then be further functionalized, for example, by carboxymethylation.

These synthetic modifications significantly expand the chemical space of derivatives, enabling the fine-tuning of the molecule for specific applications in areas like coordination chemistry or materials science.

Design and Synthesis of Advanced Probes and Labels

To study the interactions, distribution, and mechanism of action of Sodium 2-[(carboxymethyl)amino]benzoate, advanced probes and labels can be designed and synthesized. This involves incorporating reporter groups, such as fluorescent tags, or reactive groups for covalent modification of targets. The synthesis would leverage the existing functional handles—the amino and carboxyl groups—for derivatization.

Conceptual Design of Probes:

Fluorescent Probes: A fluorescent dye (e.g., fluorescein, rhodamine, or a coumarin (B35378) derivative) could be attached to the molecule. This is typically achieved by forming a stable amide bond between one of the carboxylic acid groups of the parent compound and an amino-functionalized fluorophore, or vice-versa. Such probes would allow for visualization of the compound's localization in cellular systems using fluorescence microscopy.

Biotinylated Probes: Attaching a biotin (B1667282) molecule would enable the use of streptavidin-based affinity chromatography to isolate binding partners or to detect the compound in assays. The synthesis would involve forming an amide linkage between a carboxyl group and an amino-functionalized biotin derivative.

Photoaffinity Labels: These probes incorporate a photoreactive group (e.g., an azido (B1232118) or benzophenone (B1666685) group) that, upon UV irradiation, forms a covalent bond with nearby molecules. This is a powerful tool for identifying specific binding targets. The photoreactive moiety could be introduced by derivatizing either the amino or carboxyl groups of the parent structure. dntb.gov.ua

Radiolabeled Analogs: Introducing an isotope, such as ³H or ¹⁴C, during the synthesis of this compound would create a radiolabeled version. This would permit quantitative analysis of its distribution, metabolism, and excretion in biological systems.

General Synthetic Strategies:

The synthesis of these probes would typically start with the core this compound structure or a protected intermediate. Standard coupling reactions are employed to attach the desired label.

Amide Bond Formation: One of the most common strategies involves activating a carboxylic acid group (either on the parent molecule or the label) using a coupling reagent (e.g., DCC, EDC, HATU). The activated acid is then reacted with an amine on the corresponding partner (the label or the parent molecule) to form a stable amide bond. nih.gov

Esterification: The carboxylic acid groups could also be esterified with an alcohol-containing label, although esters are generally more susceptible to hydrolysis in biological systems than amides. scholarsresearchlibrary.com

Alkylation of the Amine: The secondary amine could be functionalized, for example, by reductive amination, to attach a label, provided this modification does not disrupt critical interactions.

The choice of attachment point and the specific linker used to connect the probe to the core structure are critical design elements to ensure that the biological activity of the parent molecule is retained.

Probe TypeReporter/Reactive GroupPotential Attachment SiteCommon Synthetic Reaction
Fluorescent ProbeFluorescein, Rhodamine, etc.Carboxylic acidAmide coupling
Affinity ProbeBiotinCarboxylic acidAmide coupling
Photoaffinity LabelAzide, BenzophenoneCarboxylic acid or Amino groupAmide coupling, Alkylation
Radiolabeled Analog³H, ¹⁴CIncorporated into the core scaffoldDe novo synthesis

Environmental Fate and Transformation Studies Theoretical and Mechanistic Focus

Photodegradation Mechanisms

The photochemical transformation of Sodium 2-[(carboxymethyl)amino]benzoate in the environment is primarily dictated by its N-phenylglycine-like structure. The degradation can proceed through direct photolysis or sensitized photoreactions.

Direct Photolysis: Upon absorption of UV radiation, structurally similar compounds like phenylglycine undergo facile photofragmentation. nih.govaip.org Theoretical and experimental studies on matrix-isolated phenylglycine have identified two primary photochemical pathways that are dependent on the initial conformation of the molecule nih.govaip.orgresearchgate.net:

Decarboxylation: This is a dominant pathway for conformers where the carboxylic acid group is in a specific orientation (cis-COOH). It involves the cleavage of the C-C bond, leading to the formation of carbon dioxide and a corresponding amine. For this compound, this would theoretically lead to the formation of 2-(methylamino)benzoate and CO2.

Decarbonylation: This pathway is favored in other conformations (trans-COOH) and results in the generation of carbon monoxide, among other products like benzonitrile (B105546) and water from phenylglycine. nih.govaip.org

Sensitized Photodecomposition: In natural waters, indirect photolysis often plays a more significant role. This process is mediated by natural photosensitizers like humic acids or polycyclic aromatic hydrocarbons (PAHs). researchgate.netoup.com The mechanism for the sensitized photodecomposition of N-phenylglycine (NPG) involves an initial electron transfer from the NPG molecule to the excited state of the sensitizer (B1316253). researchgate.netoup.com

This process can be summarized in the following steps:

A sensitizer (e.g., pyrene) absorbs light and is promoted to an excited singlet state.

The excited sensitizer forms an emissive exciplex with the N-phenylglycine derivative.

An electron is transferred from the amino acid to the sensitizer, forming a radical ion pair.

Subsequent proton transfer and decarboxylation lead to the formation of a reactive radical intermediate (PhNHCH₂•). researchgate.net

Aromatic nitro-compounds have also been shown to photosensitize the decarboxylation of N-phenylglycine derivatives, suggesting that in polluted environments, various substances can accelerate the photodegradation of this compound through similar charge-transfer mechanisms. rsc.org The efficiency of this process is enhanced by the presence of electron-donating groups on the aromatic ring. researchgate.net

Biodegradation Pathways by Microorganisms (mechanistic details, not environmental impact assessment)

The microbial degradation of this compound is expected to proceed via the catabolism of its constituent aromatic and aliphatic parts. The primary point of enzymatic attack is likely the 2-aminobenzoate (B8764639) (anthranilate) moiety, a known intermediate in the degradation of various aromatic compounds. ethz.chnih.gov

Aerobic Degradation: Many bacteria, particularly from the genus Pseudomonas, are known to mineralize anthranilate. ethz.chnih.govresearchgate.net The most common aerobic pathway involves the following key enzymatic steps nih.govresearchgate.net:

Dioxygenation: The pathway is initiated by anthranilate-1,2-dioxygenase, a Rieske-type [2Fe-2S] enzyme. This enzyme catalyzes the dihydroxylation of the aromatic ring to produce catechol. nih.gov

Ring Cleavage: The resulting catechol intermediate is then subject to cleavage by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage), leading to the formation of aliphatic acids that can enter central metabolic pathways like the Krebs cycle. nih.gov

An alternative "hybrid" aerobic pathway has also been described for benzoate (B1203000) and related aromatic acids. nih.gov This pathway begins with the activation of the carboxylic acid to its coenzyme A (CoA) thioester, catalyzed by a CoA ligase. nih.gov Following activation, the dearomatization and ring cleavage steps are carried out by an epoxidase and a dihydrolase, respectively. nih.gov It is plausible that microorganisms could initially cleave the carboxymethyl group before degrading the remaining anthranilate structure through these established pathways.

The initial steps in the biodegradation of N-substituted aromatic amines can vary, sometimes involving deamination or hydroxylation prior to ring cleavage. nih.gov The specific pathway for this compound would depend on the enzymatic capabilities of the microbial consortia present in the environment.

Interactive Table: Key Enzymes in Potential Biodegradation Pathways
EnzymeReaction CatalyzedPotential Role in Degradation of this compound
Anthranilate-1,2-dioxygenase Anthranilate + NAD(P)H + H⁺ + O₂ → Catechol + CO₂ + NAD(P)⁺Key initial step in degrading the 2-aminobenzoate moiety.
Catechol 1,2-dioxygenase Catechol + O₂ → cis,cis-MuconateOrtho-cleavage of the catechol intermediate.
Catechol 2,3-dioxygenase Catechol + O₂ → 2-Hydroxymuconate semialdehydeMeta-cleavage of the catechol intermediate.
Benzoate-CoA ligase Benzoate + ATP + CoA → Benzoyl-CoA + AMP + PPiPotential initial activation step in a hybrid aerobic pathway.

Adsorption and Mobility in Environmental Matrices (theoretical modeling)

The mobility of this compound in soil and sediment is governed by its adsorption behavior, which is complex due to its ionizable nature. acs.orgnih.govrwth-aachen.de The compound is amphoteric, possessing both a carboxylic acid group (acidic) and a secondary amine group (basic). Its charge state is therefore highly dependent on the ambient pH. rwth-aachen.de

Theoretical Modeling Considerations: Standard predictive models for the sorption of neutral organic compounds, which rely on the octanol-water partitioning coefficient (Kow) and the organic carbon content of the soil (KOC), are inadequate for ionizable organic compounds (IOCs) like this compound. acs.orgnih.govacs.org

A more appropriate theoretical framework must account for:

pH-Dependent Speciation: The compound can exist as a cation (protonated amine), a zwitterion, or an anion (deprotonated carboxyl group) depending on the pH relative to its pKa values.

Electrostatic Interactions: The charge of the molecule will determine its interaction with charged surfaces in the soil matrix. Clay minerals and soil organic matter typically carry a net negative charge at neutral to alkaline pH, which would lead to repulsion of the anionic form and attraction of the cationic form. researchgate.netresearchgate.net

Other Sorption Mechanisms: Beyond simple partitioning into organic matter, other mechanisms are important, including cation exchange, hydrogen bonding, and surface complexation (both inner- and outer-sphere) with mineral surfaces. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models developed for polar organic chemicals like substituted anilines and phenols incorporate descriptors beyond Kow, such as molecular connectivity indices and quantum chemical parameters, to better predict soil sorption coefficients (logKoc). jetjournal.usnih.gov For an amphoteric compound, a robust theoretical model would need to integrate the pH-dependent distribution coefficient (Dow) and account for the varying surface charges of soil components. rwth-aachen.de

The mobility of the compound is expected to be lowest at pH values near its isoelectric point where the zwitterionic form dominates, and highest at pH values where it exists as a charged species that is electrostatically repelled by the soil matrix (e.g., as an anion in negatively charged soils). rwth-aachen.de

Interactive Table: Factors Influencing Adsorption and Mobility
FactorInfluence on Adsorption of this compoundTheoretical Basis
Soil pH High. Determines the charge state of the molecule (cationic, anionic, zwitterionic) and the surface charge of soil colloids.Electrostatic attraction/repulsion. Adsorption is generally higher when the molecule and sorbent have opposite charges. rwth-aachen.de
Soil Organic Matter (SOM) High. Provides hydrophobic domains for partitioning and charged functional groups for electrostatic interactions.Partitioning theory and electrostatic interactions. nih.gov
Clay Mineral Content High. Clay surfaces are typically negatively charged and provide sites for cation exchange and surface complexation.Cation exchange capacity (CEC), surface complexation models. researchgate.netresearchgate.net
Ionic Strength of Soil Solution Moderate. Cations in solution can compete for binding sites on clay minerals and screen surface charges, affecting electrostatic interactions.Double-layer theory, competitive ion binding. rwth-aachen.de

Future Research Directions and Emerging Paradigms in Carboxymethylated Aminobenzoate Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of aminobenzoic acid derivatives often involves multi-step processes that may utilize harsh reagents and conditions. mdpi.com The future of synthesizing compounds like Sodium 2-[(carboxymethyl)amino]benzoate lies in the development of novel methodologies that prioritize efficiency, safety, and environmental sustainability. Research is increasingly focused on green chemistry principles to minimize waste and energy consumption.

Key areas of exploration include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the N-carboxymethylation of aminobenzoic acid. This approach offers high selectivity and operates under mild conditions, significantly reducing the environmental footprint compared to traditional chemical synthesis. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts, such as sodium benzoate (B1203000) itself in other contexts, presents a metal-free alternative for various chemical transformations. researchgate.net Exploring organo-catalysts for the synthesis of carboxymethylated aminobenzoates could lead to more economical and environmentally benign processes.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. Adapting synthetic routes to flow chemistry setups is a promising direction for industrial-scale production.

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields by providing efficient energy transfer. nih.gov Applying these methods to the alkylation of aminobenzoates could enhance process efficiency. tandfonline.com

Table 1: Comparison of Synthetic Methodologies for Aminobenzoic Acid Derivatives
MethodologyKey FeaturesPotential AdvantagesResearch Focus
Traditional SynthesisMulti-step; often requires harsh conditions (high temp/pressure), strong acids/bases. mdpi.comWell-established procedures.-
BiocatalysisEnzyme or whole-cell catalysts; mild aqueous conditions. mdpi.comHigh selectivity, sustainability, reduced waste.Identifying and engineering suitable enzymes.
OrganocatalysisMetal-free small molecule catalysts. researchgate.netLower toxicity, cost-effective, stable to air/moisture.Designing catalysts for specific N-alkylation reactions.
Flow ChemistryContinuous processing in microreactors.Enhanced safety, scalability, higher yields, process control.Optimizing reactor design and reaction conditions.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes. For the N-carboxymethylation of aminobenzoates, future research will require a deeper dive into the kinetics and thermodynamics of the chemical transformations involved. While mechanisms for some complex amine reactions have been proposed, such as the formation of N-nitrosodimethylamine nih.gov, detailed pathways for the synthesis of carboxymethylated aminobenzoates are less understood.

Computational chemistry is set to play a pivotal role in this area. researchgate.net Techniques like Density Functional Theory (DFT) can be employed to:

Model reaction pathways and identify transition states and intermediates. researchgate.net

Calculate activation energies to predict reaction kinetics and identify rate-limiting steps.

Simulate the effect of different solvents, catalysts, and substituents on the reaction outcome. nih.gov

This in-silico approach, when combined with empirical kinetic studies, will enable the rational design of more efficient and selective synthetic processes, moving beyond trial-and-error methodologies.

Advancements in High-Throughput Characterization Techniques

The structural characterization of newly synthesized carboxymethylated aminobenzoates relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. tandfonline.comresearchgate.net While effective, these methods can be time-consuming. Future paradigms will trend towards high-throughput and more information-rich characterization techniques to accelerate the discovery and development of new compounds.

Emerging areas include:

Advanced NMR Techniques: Two-dimensional NMR methods and hyperpolarization techniques, such as parahydrogen-induced hyperpolarization (PHIP), can offer significantly enhanced sensitivity and detailed structural insights, allowing for the analysis of complex mixtures and low-concentration samples. acs.org

Cryogenic Electron Microscopy (Cryo-EM): For larger molecular assemblies or host-guest complexes involving carboxymethylated aminobenzoates, cryo-EM can provide high-resolution structural information about molecular conformation and intermolecular interactions. acs.org

Automated Spectroscopy Platforms: Integrating robotic sample handling with spectroscopic instruments can create automated platforms for the rapid characterization of libraries of new aminobenzoate derivatives, facilitating large-scale screening efforts.

Predictive Modeling for Structure-Property Relationships in Non-Clinical Contexts

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) modeling, is a powerful tool for forecasting the physical and chemical properties of molecules based on their structure. nih.gov In the non-clinical context, these models can accelerate the design of novel carboxymethylated aminobenzoates for specific material science applications.

Future research will focus on developing sophisticated QSPR models using artificial intelligence and machine learning algorithms. nih.gov These models can predict a wide range of properties relevant to materials science, including:

Solubility in various solvents.

Thermal stability and decomposition temperature.

Photophysical properties (e.g., absorption and emission spectra).

Polymerization potential and resulting polymer characteristics.

By correlating molecular descriptors with material properties, researchers can computationally screen virtual libraries of compounds to identify candidates with desired characteristics before committing to their synthesis, saving significant time and resources. researchgate.net

Table 2: Predictive Modeling in Materials Design
Molecular DescriptorsPredicted Non-Clinical PropertiesPotential Application Area
Topological DescriptorsBoiling point, viscosity, solubility.Process chemistry, formulation design.
Quantum Chemical DescriptorsElectronic properties, dipole moment, reactivity. nih.govOrganic electronics, catalysts.
Geometrical DescriptorsMolecular size and shape, surface area.Polymer science, membrane technology.
Constitutional DescriptorsMolecular weight, atom/bond counts.General material characterization.

Expanding Non-Biological Applications in Advanced Materials and Catalysis

While aminobenzoic acid derivatives have been explored for various biological activities, a significant future direction lies in leveraging the unique chemical structure of this compound for non-biological applications. Its structure, featuring a carboxylic acid, a secondary amine, and an aromatic ring, makes it a versatile building block.

Advanced Materials: The compound can serve as a functional monomer for the synthesis of specialty polymers. The carboxymethyl amino group can introduce hydrophilicity, ion-binding capabilities, and pH-responsiveness into polymer chains, similar to functionalities seen in derivatives of carboxymethyl cellulose (B213188). nih.govnih.gov Potential applications include the development of smart hydrogels, biodegradable films, and functional coatings. rsc.orgnih.gov The aromatic core could be modified to create novel dyes or components for organic electronic materials.

Catalysis: The molecule possesses functional groups capable of coordinating with metal ions, suggesting its use as a ligand in coordination chemistry. Metal complexes of aminobenzoate derivatives could be explored as catalysts for a range of organic transformations. Furthermore, drawing parallels from the use of sodium benzoate as an organo-catalyst researchgate.net, the potential of this compound itself as a catalyst for reactions like Knoevenagel condensation or aldol (B89426) reactions warrants investigation.

Q & A

Q. What are the recommended synthetic routes for Sodium 2-[(carboxymethyl)amino]benzoate under laboratory conditions?

The compound can be synthesized via Ullmann-type coupling reactions. A typical protocol involves reacting 2-chlorobenzoic acid derivatives with carboxymethylamine in the presence of a copper(I) catalyst (e.g., CuCl) under basic conditions (e.g., K₂CO₃) in polar solvents like DMF or water-containing n-butanol. Reaction optimization includes controlling water content (<20%) and temperature (80–120°C) to improve yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the aromatic substitution pattern and carboxymethylamino group.
  • FT-IR to identify carboxylate (COO⁻) and amine (N–H) functional groups.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>98% by area normalization) .

Q. What are the primary applications of this compound in biochemical research?

The compound serves as a chelating agent for metal ions (e.g., Cu²⁺, Fe³⁺) in metalloenzyme studies and as a precursor for synthesizing bioactive derivatives. Its carboxylate group enables pH-dependent solubility, making it suitable for buffer-compatible assays .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, general precautions for benzoate derivatives apply:

  • Avoid inhalation/ingestion; use PPE (gloves, lab coat).
  • Store in a dry, cool environment to prevent degradation.
  • Monitor for potential sensitization, as seen in related sodium benzoate compounds .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis using Ullmann couplings?

Yield optimization requires:

  • Catalyst screening : Copper(I) iodide or nanoparticles may enhance efficiency over CuCl.
  • Solvent selection : Mixed solvents (e.g., water/n-butanol) improve reactant solubility.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Stability studies show:

  • pH 7–9 : Maximum stability due to deprotonated carboxylate and amine groups.
  • pH <5 : Hydrolysis of the carboxymethylamino group occurs, forming 2-aminobenzoic acid.
  • Temperature : Degradation accelerates above 60°C; refrigerated storage (4°C) is recommended for long-term stability .

Q. What strategies resolve discrepancies in reported biological activities of this compound?

Contradictions arise from assay variability (e.g., cell lines, dosage ranges). Mitigation strategies include:

  • Systematic reviews : Aggregate data from multiple studies to identify confounding variables (e.g., solvent used).
  • Dose-response meta-analysis : Statistically harmonize results across different experimental designs .

Q. How can computational chemistry predict the reactivity of this compound?

Density Functional Theory (DFT) calculations model:

  • Electrophilic substitution sites on the aromatic ring.
  • Metal-binding affinity via frontier molecular orbital analysis.
  • Solvent effects on reaction pathways using COSMO-RS simulations .

Q. What methodological considerations are critical for dose-response studies involving this compound?

  • Dose selection : Use log-spaced concentrations to capture EC₅₀ values accurately.
  • Statistical power : Ensure sample sizes ≥3 replicates to account for biological variability.
  • Positive controls : Include known enzyme inhibitors (e.g., EDTA for metalloenzyme assays) .

Q. How does this compound interact with biological membranes?

Molecular dynamics simulations reveal:

  • Lipid bilayer penetration : Enhanced by the hydrophobic aromatic ring.
  • Ion transport modulation : Disruption of membrane potential via carboxylate-metal ion interactions.
    Experimental validation requires fluorescence anisotropy and patch-clamp electrophysiology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.